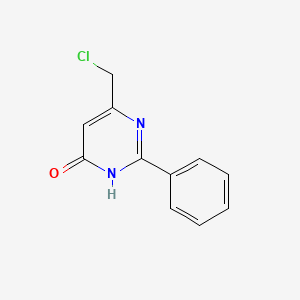

6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-7-9-6-10(15)14-11(13-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFGHBQQZXUJZNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=O)N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370927 | |

| Record name | 6-(chloromethyl)-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35252-98-3 | |

| Record name | 6-(chloromethyl)-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a versatile heterocyclic compound featuring a reactive chloromethyl group and a phenyl-substituted pyrimidinone core. This guide provides a comprehensive overview of its physicochemical properties, offering a critical resource for researchers in medicinal chemistry and materials science. The document details the compound's structural features, predicted and known physical properties, spectral characteristics, and reactivity profile. A proposed synthetic pathway and detailed experimental protocols for characterization are also presented to facilitate its application in research and development. This guide aims to be a self-validating system, grounding its claims in established chemical principles and providing a framework for the safe and effective handling and utilization of this important chemical intermediate.

Introduction: The Significance of the Pyrimidinone Scaffold

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. The presence of the 4-ol (or its tautomeric 4-one) functionality provides a key hydrogen bonding motif, crucial for molecular recognition at biological targets. The introduction of a phenyl group at the 2-position and a reactive chloromethyl group at the 6-position of the pyrimidine ring endows this compound with a unique combination of structural rigidity, lipophilicity, and chemical reactivity, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery and the development of functional materials.

Molecular Structure and Isomerism

This compound exists in a tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(1H)-one forms. The keto form is generally favored in the solid state and in many solvents due to amide resonance stabilization.

Diagram: Tautomerism of this compound

An In-Depth Technical Guide to the Structure Elucidation of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Synthesis and NMR Spectroscopic Analysis

This technical guide provides a comprehensive overview of the synthesis and structural elucidation of 6-(chloromethyl)-2-phenylpyrimidin-4-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is designed to offer field-proven insights and a self-validating framework for the characterization of this and similar pyrimidine derivatives.

Introduction

Pyrimidine and its derivatives are fundamental scaffolds in numerous biologically active molecules, including nucleic acids and a wide array of pharmaceuticals. The specific compound, this compound (CAS No: 35252-98-3, Molecular Formula: C₁₁H₉ClN₂O), presents a versatile building block for further chemical modifications due to its reactive chloromethyl group and the inherent biological relevance of the pyrimidine core. Accurate structural confirmation is paramount for its use in subsequent synthetic endeavors. This guide will detail a proposed synthetic pathway and a thorough analysis of its expected Nuclear Magnetic Resonance (NMR) spectroscopic data, which is a cornerstone technique for unambiguous structure determination in organic chemistry.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned as a two-step process. The initial step involves the construction of the pyrimidine ring through a well-established condensation reaction, followed by the selective chlorination of the methyl group.

Step 1: Synthesis of 6-Methyl-2-phenylpyrimidin-4-ol

The pyrimidine ring is readily formed by the condensation of benzamidine with a β-ketoester, in this case, ethyl acetoacetate. This reaction is typically carried out under basic conditions, which facilitates the cyclization to the pyrimidin-4-ol.

Step 2: Chlorination of 6-Methyl-2-phenylpyrimidin-4-ol

The subsequent conversion of the 6-methyl group to a chloromethyl group can be achieved through a free-radical halogenation reaction. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically performed in a non-polar solvent like carbon tetrachloride under reflux.

Below is a diagrammatic representation of the proposed synthetic workflow.

Caption: Proposed two-step synthesis of this compound.

Structure Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, multiplicities, and integrals of the signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise connectivity of atoms in this compound can be determined.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit signals corresponding to the phenyl group protons, the pyrimidine ring proton, the methylene protons of the chloromethyl group, and the hydroxyl proton.

-

Phenyl Protons (C₆H₅): These protons are expected to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm.[1] The protons ortho to the pyrimidine ring may be slightly deshielded compared to the meta and para protons. The signal will likely be a multiplet integrating to 5 protons.

-

Pyrimidine Ring Proton (H-5): The lone proton on the pyrimidine ring at position 5 is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent nitrogen atoms and the carbonyl group, and it is anticipated to be in the range of δ 6.0 - 7.0 ppm.

-

Chloromethyl Protons (CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are expected to give a singlet. The electronegative chlorine atom will deshield these protons, placing their signal in the range of δ 4.5 - 5.0 ppm.

-

Hydroxyl Proton (OH): The hydroxyl proton at the 4-position can exchange with residual water in the solvent, leading to a broad singlet. Its chemical shift is variable and can appear over a wide range, but in DMSO-d₆, it is often observed between δ 10.0 and 13.0 ppm.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, a total of 9 distinct carbon signals are expected (the phenyl group will have 4 signals due to symmetry).

-

Carbonyl Carbon (C-4): The carbonyl carbon of the pyrimidin-4-ol tautomer is expected to be significantly deshielded, with a chemical shift in the range of δ 160 - 170 ppm.

-

Pyrimidine Ring Carbons (C-2, C-5, C-6): The carbons of the pyrimidine ring will appear in the aromatic region. C-2 and C-6, being adjacent to nitrogen atoms, will be downfield compared to C-5. Expected ranges are approximately δ 150-165 ppm for C-2 and C-6, and δ 100-115 ppm for C-5.

-

Phenyl Group Carbons: The carbons of the phenyl ring will also appear in the aromatic region, typically between δ 125 and 140 ppm. The ipso-carbon (the one attached to the pyrimidine ring) will be at the lower field end of this range.

-

Chloromethyl Carbon (CH₂Cl): The carbon of the chloromethyl group will be in the aliphatic region, but deshielded by the chlorine atom, with an expected chemical shift in the range of δ 40 - 50 ppm.

Summary of Predicted NMR Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Multiplicity | |

| Phenyl-H | 7.0 - 8.5 | Multiplet |

| Pyrimidine-H5 | 6.0 - 7.0 | Singlet |

| CH₂Cl | 4.5 - 5.0 | Singlet |

| OH | 10.0 - 13.0 | Broad Singlet |

| Pyrimidine-C2 | - | - |

| Pyrimidine-C4 | - | - |

| Pyrimidine-C6 | - | - |

Experimental Protocol: NMR Sample Preparation and Analysis

To ensure high-quality, reproducible NMR data, the following protocol should be followed:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for observing exchangeable protons like the OH group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

(Optional but Recommended) Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to further confirm proton-proton and proton-carbon correlations, respectively.

-

Visualization of Key Structural Features and NMR Correlations

The following diagram illustrates the structure of this compound with key protons and carbons labeled for clarity in NMR assignment.

Caption: Key NMR assignments for this compound.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

Abstract

This technical guide provides a comprehensive and detailed pathway for the synthesis of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented in a multi-step approach, commencing with the preparation of the requisite starting materials, followed by the construction of the core pyrimidine scaffold, and culminating in the targeted chlorination. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only step-by-step experimental protocols but also in-depth explanations of the underlying chemical principles and strategic considerations for each reaction. The procedures outlined herein are designed to be self-validating, with an emphasis on safety, reproducibility, and purity of the final compound.

Introduction and Strategic Overview

This compound is a key intermediate possessing two reactive sites: the hydroxyl group on the pyrimidine ring and the chloromethyl substituent. This dual functionality makes it an attractive scaffold for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The synthetic strategy detailed in this guide is a convergent approach, focusing on the robust and well-established pyrimidine ring-forming cyclocondensation reaction, followed by functional group manipulations to install the desired chloromethyl moiety.

The overall synthetic pathway can be dissected into three primary stages:

-

Stage 1: Preparation of Key Starting Materials. This involves the synthesis of benzamidine hydrochloride and diethyl 1,3-acetonedicarboxylate, the foundational building blocks for the pyrimidine core.

-

Stage 2: Synthesis of the Hydroxymethyl Intermediate. This stage focuses on the construction of the 2-phenylpyrimidin-4-ol ring system via a base-catalyzed cyclocondensation, followed by the selective reduction of the ester functionality to a hydroxymethyl group.

-

Stage 3: Final Chlorination. The ultimate step involves the conversion of the hydroxymethyl intermediate to the target molecule, this compound, using a suitable chlorinating agent.

This guide will provide detailed experimental procedures for each of these stages, accompanied by mechanistic insights and safety protocols.

Caption: Overall synthetic strategy for this compound.

Stage 1: Preparation of Key Starting Materials

Synthesis of Benzamidine Hydrochloride

Benzamidine serves as the nitrogen-containing component for the pyrimidine ring formation. It is conveniently prepared from benzonitrile and used as its more stable hydrochloride salt.

Reaction Scheme:

Benzonitrile + NH₄Cl + NH₃ → Benzamidine·HCl

Causality of Experimental Choices: The use of a stainless steel autoclave is necessary to handle the high pressures generated by heating ammonia.[1] The excess of ammonium chloride and ammonia drives the reaction towards the product.[1] Extraction with a non-polar solvent like ether removes unreacted benzonitrile, while extraction with a polar solvent like hot acetonitrile or ethanol effectively separates the desired benzamidine hydrochloride from the inorganic ammonium chloride.[1]

Experimental Protocol:

-

To a stainless steel rocking autoclave equipped with a stirrer, add benzonitrile (103.0 g, 1.0 mole) and ammonium chloride (214.0 g, 4.0 moles).

-

Introduce anhydrous ammonia (306.0 g, 18.0 moles) into the sealed autoclave.

-

Heat the reaction mixture to 150 °C for 18 hours. The internal pressure will range from 1300 to 6500 psig.

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Extract the reaction mixture with diethyl ether to remove any unreacted benzonitrile.

-

Extract the remaining solid with hot acetonitrile or ethanol to dissolve the benzamidine hydrochloride, leaving behind the unreacted ammonium chloride.

-

Concentrate the acetonitrile or ethanol extract under reduced pressure to yield benzamidine hydrochloride as a solid.

-

The crude product can be further purified by recrystallization from ethanol.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Benzamidine HCl | C₇H₉ClN₂ | 156.61 | 161-163 | ~77 |

Synthesis of Diethyl 1,3-Acetonedicarboxylate

This β-keto ester is the three-carbon component required for the pyrimidine ring synthesis. It can be prepared from the readily available citric acid.

Reaction Scheme:

Citric Acid + H₂SO₄ → Acetonedicarboxylic Acid Acetonedicarboxylic Acid + Ethanol + H⁺ → Diethyl 1,3-acetonedicarboxylate

Causality of Experimental Choices: Concentrated sulfuric acid is a strong dehydrating agent that facilitates the decarboxylation and dehydration of citric acid to form acetonedicarboxylic acid. The subsequent Fischer esterification with ethanol is acid-catalyzed to achieve a high yield of the desired diethyl ester.[2] Careful temperature control during the initial reaction is crucial to prevent side reactions.[2] The product is purified by vacuum distillation to remove any residual starting materials and byproducts.[2]

Experimental Protocol:

-

In a flask equipped with a stirrer and a calcium chloride drying tube, heat a mixture of acetonedicarboxylic acid (from citric acid) and absolute ethanol.

-

Cool the mixture and pass dry hydrogen chloride gas through the solution until saturation.

-

Allow the reaction mixture to stand for approximately 12 hours.

-

Pour the reaction mixture into ice water and separate the ester layer.

-

Extract the aqueous layer with benzene.

-

Combine the organic layers and wash sequentially with 10% sodium carbonate solution, dilute sulfuric acid, and water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by vacuum distillation.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL) |

| Diethyl 1,3-acetonedicarboxylate | C₉H₁₄O₅ | 202.20 | 131-136/9-10 | 1.113 |

Stage 2: Synthesis of the Hydroxymethyl Intermediate

Cyclocondensation to Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate

This step involves the core pyrimidine ring formation through the condensation of benzamidine with the β-keto ester.

Caption: Experimental workflow for the cyclocondensation reaction.

Reaction Scheme:

Benzamidine·HCl + Diethyl 1,3-acetonedicarboxylate + NaOEt → Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate

Causality of Experimental Choices: Sodium ethoxide is used as a base to deprotonate the benzamidine hydrochloride to the free amidine, which is the active nucleophile in the reaction. The ethoxide also catalyzes the condensation reaction. Absolute ethanol is used as the solvent to ensure anhydrous conditions, which are favorable for this condensation. Refluxing provides the necessary thermal energy to drive the reaction to completion. Acidification during workup protonates the pyrimidinolate to the more stable pyrimidin-4-ol tautomer and precipitates the product.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

To this solution, add benzamidine hydrochloride and diethyl 1,3-acetonedicarboxylate.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 5-6.

-

Collect the precipitated solid by vacuum filtration and wash with cold water and then a small amount of cold ethanol.

-

Dry the product in a vacuum oven.

Reduction to 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol

The ester group of the pyrimidine intermediate is selectively reduced to a primary alcohol.

Reaction Scheme:

Ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate + LiAlH₄ → 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol

Causality of Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters to primary alcohols.[3] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF) due to the high reactivity of LiAlH₄ with protic solvents. The reaction is performed at low temperature initially to control the exothermic reaction and then allowed to warm to room temperature to ensure completion. The workup procedure involving sequential addition of water and base is a standard method (Fieser workup) to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating their removal by filtration.

Safety Precautions for Lithium Aluminum Hydride (LiAlH₄):

-

LiAlH₄ is a highly reactive, flammable solid that reacts violently with water, releasing flammable hydrogen gas.[1][4][5][6][7]

-

All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.[1]

-

Use of a fire-retardant lab coat, safety glasses, and impervious gloves is mandatory.[1][4]

-

A Class D fire extinguisher (for combustible metals) and dry sand should be readily available.[1][6]

-

NEVER use water or carbon dioxide fire extinguishers on a LiAlH₄ fire.[6]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer, add a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Cool the suspension in an ice-salt bath.

-

Dissolve ethyl 2-phenyl-4-hydroxypyrimidine-6-carboxylate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration through a pad of Celite.

-

Wash the filter cake with THF.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data for 6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol:

| Data Type | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl group), a singlet for the pyrimidine C5-H, a singlet for the hydroxymethyl protons (CH₂), and a broad singlet for the hydroxyl proton (OH). |

| ¹³C NMR | Signals corresponding to the phenyl carbons, the pyrimidine ring carbons (including the carbonyl-like C4), and the hydroxymethyl carbon. |

| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Stage 3: Final Chlorination

Synthesis of this compound

The final step is the conversion of the primary alcohol to the corresponding alkyl chloride.

Reaction Scheme:

6-(Hydroxymethyl)-2-phenylpyrimidin-4-ol + SOCl₂ → this compound

Causality of Experimental Choices: Thionyl chloride (SOCl₂) is a common and effective reagent for the chlorination of primary alcohols. The reaction proceeds via a chlorosulfite ester intermediate. The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent chlorinating agent.[8] The reaction is typically performed in a non-protic solvent or in neat thionyl chloride. Refluxing is often necessary to drive the reaction to completion. The workup involves quenching the excess thionyl chloride with ice-water and neutralizing the resulting acidic solution.

Safety Precautions for Thionyl Chloride (SOCl₂):

-

Thionyl chloride is a corrosive, toxic, and lachrymatory liquid.[4][5][6][7]

-

It reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7]

-

All manipulations must be performed in a well-ventilated fume hood.[9]

-

Wear appropriate personal protective equipment, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves.[4][5]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser (with a gas outlet connected to a trap containing aqueous sodium hydroxide) and a magnetic stirrer, add 6-(hydroxymethyl)-2-phenylpyrimidin-4-ol.

-

Carefully add thionyl chloride in excess, followed by a catalytic amount of DMF.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Expected Characterization Data for this compound:

| Data Type | Expected Observations |

| ¹H NMR | Aromatic protons (phenyl group), a singlet for the pyrimidine C5-H, and a singlet for the chloromethyl protons (CH₂Cl), which will be shifted downfield compared to the hydroxymethyl protons of the precursor. |

| ¹³C NMR | Signals corresponding to the phenyl carbons, the pyrimidine ring carbons, and the chloromethyl carbon. |

| Mass Spec (MS) | A molecular ion peak with a characteristic isotopic pattern for a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio). |

Conclusion

The synthetic pathway detailed in this technical guide provides a reliable and reproducible method for the preparation of this compound. By following the outlined procedures and adhering to the specified safety precautions, researchers can confidently synthesize this valuable intermediate for further elaboration in their drug discovery and development programs. The strategic combination of a classical cyclocondensation reaction with well-established functional group transformations offers an efficient route to this versatile heterocyclic scaffold.

References

- 1. ehs.princeton.edu [ehs.princeton.edu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. westliberty.edu [westliberty.edu]

- 5. nj.gov [nj.gov]

- 6. LITHIUM ALUMINUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. oxfordlabchem.com [oxfordlabchem.com]

- 8. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 9. digibuo.uniovi.es [digibuo.uniovi.es]

A Technical Guide to the Synthesis of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: Strategic Selection of Starting Materials and Core Methodology

Abstract

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a pivotal heterocyclic intermediate in the synthesis of various biologically active compounds and functional materials. Its structural motif, featuring a reactive chloromethyl group and a versatile pyrimidinone core, makes it a valuable building block for medicinal chemists and material scientists. This guide provides an in-depth technical overview of the primary and most reliable synthetic route to this compound, focusing on the strategic selection of starting materials and a detailed examination of the core cyclocondensation reaction. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and present critical process parameters to ensure reproducible and high-yield synthesis.

Core Synthesis Strategy: A Retrosynthetic Analysis

To logically derive the necessary starting materials, we begin with a retrosynthetic analysis of the target molecule, this compound. The pyrimidinone ring is a classic heterocyclic system that can be efficiently constructed via a cyclocondensation reaction. By disconnecting the amide bonds within the ring, we reveal two fundamental building blocks: a source of the phenylamidine group and a four-carbon ketoester fragment.

This disconnection strategy points to a convergent synthesis, which is often advantageous in terms of efficiency and yield.

Caption: Retrosynthetic analysis of the target molecule.

In-Depth Analysis of Key Starting Materials

The success of the synthesis hinges on the quality and appropriate selection of two key starting materials.

The Amidine Source: Benzamidine

Benzamidine, in its hydrochloride salt form (C₇H₈N₂·HCl), is the most common and commercially available precursor for introducing the 2-phenyl group.

-

Function: It provides the N-C-N fragment that forms a significant portion of the pyrimidine ring. The phenyl group at the carbon atom of the amidine directly becomes the 2-phenyl substituent in the final product.

-

Causality of Choice: Benzamidine is chosen for its high reactivity and well-established performance in forming pyrimidine rings. The hydrochloride salt is stable, easy to handle, and readily converted to the free base in situ using a suitable base, which is required for the nucleophilic attack.

-

Quality Control: It is crucial to use benzamidine hydrochloride of high purity (typically >98%), as impurities can lead to side reactions and complicate the purification of the final product. The material should be stored in a dry environment, as it is hygroscopic.

The C4-Ketoester Fragment: Ethyl 4-chloro-3-oxobutanoate

Ethyl 4-chloro-3-oxobutanoate (also known as ethyl 4-chloroacetoacetate) is the cornerstone starting material that provides the remaining carbon and nitrogen atoms for the pyrimidine ring and, critically, the chloromethyl side chain.

-

Function: This β-ketoester possesses two electrophilic centers (the two carbonyl carbons) and a reactive chloromethyl group. It dictates the substitution pattern of the resulting pyrimidinone ring, specifically placing the hydroxyl (or oxo) group at position 4 and the chloromethyl group at position 6.

-

Causality of Choice: The selection of this specific β-ketoester is a strategic one. The ester group facilitates the initial condensation, and the ketone carbonyl is essential for the cyclization step. The presence of the chlorine atom on the terminal methyl group is a direct and efficient way to introduce the reactive chloromethyl handle into the final molecule, avoiding additional post-synthesis chlorination steps which could be less selective.

-

Availability and Stability: This reagent is commercially available from major chemical suppliers.[1] However, it can be prone to degradation and should be stored under refrigeration and protected from moisture. For critical applications, it is advisable to check its purity (e.g., by ¹H NMR) before use.

The Primary Synthetic Pathway: Base-Catalyzed Cyclocondensation

The most efficient and widely adopted method for synthesizing this compound is the base-catalyzed cyclocondensation of benzamidine with ethyl 4-chloro-3-oxobutanoate.

Reaction Mechanism

The reaction proceeds through a well-understood sequence of nucleophilic attack, condensation, and intramolecular cyclization.

-

Deprotonation: A base (e.g., sodium ethoxide) deprotonates the benzamidine hydrochloride to generate the free benzamidine base, a potent nucleophile.

-

Initial Condensation: The nucleophilic nitrogen of the benzamidine attacks the electrophilic keto-carbonyl of ethyl 4-chloro-3-oxobutanoate.

-

Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom of the amidine moiety onto the ester carbonyl group occurs, leading to the formation of the six-membered heterocyclic ring.

-

Tautomerization: The resulting pyrimidinol intermediate exists in equilibrium with its more stable tautomeric form, the pyrimidinone.

Caption: High-level workflow of the cyclocondensation reaction.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating steps for reaction setup, monitoring, workup, and purification.

Materials:

-

Benzamidine hydrochloride

-

Ethyl 4-chloro-3-oxobutanoate

-

Sodium metal

-

Absolute Ethanol (200 proof)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small portions to absolute ethanol under a nitrogen atmosphere. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.

-

Addition of Amidine: To the freshly prepared sodium ethoxide solution, add benzamidine hydrochloride (1.0 eq). Stir the mixture at room temperature for 20-30 minutes to ensure the formation of the free base.

-

Reactant Addition: Slowly add ethyl 4-chloro-3-oxobutanoate (1.0 eq) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. Slowly and carefully neutralize the mixture by adding concentrated hydrochloric acid until the pH is approximately 6-7. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white or off-white solid.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Critical Parameters and Optimization

To ensure the success and reproducibility of the synthesis, several parameters must be carefully controlled.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Base | Sodium Ethoxide (freshly prepared) | Using freshly prepared sodium ethoxide from sodium and absolute ethanol is critical. Commercial solutions can contain water, which will hydrolyze the ester and inhibit the reaction. The stoichiometry should be at least 2.0 equivalents: 1.0 eq to neutralize the benzamidine HCl and 1.0 eq to drive the condensation. |

| Solvent | Absolute Ethanol | Ethanol serves as both the solvent and a reactant in the preparation of the ethoxide base. It must be anhydrous to prevent side reactions. |

| Temperature | Reflux (~78 °C) | Heating to reflux provides the necessary activation energy for the cyclization step. Lower temperatures result in significantly longer reaction times or incomplete conversion. |

| Reaction Time | 4-6 hours | This timeframe is typical for achieving high conversion. Monitoring by TLC is essential to avoid unnecessary heating that could lead to side product formation. |

| pH Adjustment | Neutralization to pH 6-7 | Careful neutralization is key for maximizing product precipitation. Over-acidification can lead to the formation of the hydrochloride salt of the product, which may be more soluble, thus reducing the isolated yield. |

Conclusion

The synthesis of this compound is most effectively achieved through the cyclocondensation of benzamidine and ethyl 4-chloro-3-oxobutanoate. This method is robust, scalable, and relies on readily available starting materials. The strategic choice of these specific precursors directly installs the required functional groups in a single, efficient step. For researchers and drug development professionals, a thorough understanding of the reaction mechanism and meticulous control over critical parameters such as reagent purity, stoichiometry of the base, and reaction conditions are paramount to achieving a high yield of this valuable synthetic intermediate.

References

The 2-Phenylpyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-phenylpyrimidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its presence in a multitude of clinically relevant molecules underscores its importance as a privileged structure in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and structure-activity relationships of 2-phenylpyrimidine derivatives, offering field-proven insights for professionals in drug discovery and development.

The 2-Phenylpyrimidine Core: A Foundation for Diverse Bioactivity

The 2-phenylpyrimidine moiety, characterized by a phenyl group attached to the second position of a pyrimidine ring, serves as a versatile template for molecular design. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a key component of nucleobases, rendering its derivatives capable of interacting with a wide array of biological targets with high affinity and specificity. The phenyl ring provides a readily modifiable handle for tuning the steric, electronic, and pharmacokinetic properties of the molecule, allowing for the optimization of potency and selectivity.

Synthetic Strategies for Assembling the 2-Phenylpyrimidine Scaffold

The construction of the 2-phenylpyrimidine core can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Condensation Reactions

A prevalent and straightforward approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the synthesis of 2-phenylpyrimidine derivatives, benzamidine is the key reagent.

Generalized Synthetic Protocol:

-

Reaction Setup: To a solution of a suitable 1,3-dicarbonyl compound (e.g., diethyl malonate) in an appropriate solvent (e.g., ethanol), add a base such as sodium ethoxide.

-

Amidine Addition: Introduce benzamidine hydrochloride to the reaction mixture.

-

Cyclization: Heat the mixture under reflux for a specified period to facilitate the cyclization and formation of the pyrimidine ring.

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized and the product is isolated by filtration or extraction. Further purification is achieved through recrystallization or column chromatography.

The versatility of this method allows for the introduction of various substituents on both the pyrimidine and phenyl rings by employing appropriately substituted starting materials.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, offer an efficient means to introduce the phenyl group at a later stage of the synthesis. This approach is particularly useful for creating a diverse library of analogs for structure-activity relationship studies.

Exemplary Workflow for Suzuki-Miyaura Coupling:

-

Preparation of Precursors: Synthesize a 2-chloropyrimidine intermediate.

-

Coupling Reaction: In a reaction vessel, combine the 2-chloropyrimidine, a phenylboronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, the reaction is worked up by extraction and the desired 2-phenylpyrimidine derivative is purified by column chromatography.

Caption: A generalized workflow for the synthesis of 2-phenylpyrimidine derivatives.

A Spectrum of Biological Activities and Therapeutic Applications

The 2-phenylpyrimidine scaffold has proven to be a fertile ground for the discovery of potent modulators of various biological targets, leading to the development of compounds with diverse therapeutic potential.

Anticancer Activity

A significant area of research has focused on the development of 2-phenylpyrimidine derivatives as anticancer agents. These compounds have been shown to target several key players in cancer cell proliferation and survival.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. The 2-phenylpyrimidine scaffold has been successfully employed to design potent and selective kinase inhibitors.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.[1] A series of 2-phenylpyrimidine derivatives have been designed and synthesized as potent BTK inhibitors.[1] For instance, compound 11g from a reported series, featuring a 3-methyl phenylcarbamoyl substituent, demonstrated superior anti-proliferative activity against Raji cells compared to the approved drug ibrutinib.[1] Mechanistic studies revealed that these compounds inhibit the phosphorylation of BTK and its downstream substrate, PLCγ2.[1]

Caption: Inhibition of the BTK signaling pathway by 2-phenylpyrimidine derivatives.

-

USP1/UAF1 Inhibitors: The ubiquitin-specific protease 1 (USP1), in complex with UAF1, is a key regulator of the DNA damage response and a promising anticancer target.[2] High-throughput screening and subsequent medicinal chemistry optimization led to the identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as ML323 , as potent nanomolar inhibitors of the USP1/UAF1 deubiquitinase complex.[2] A strong correlation was observed between the compounds' IC₅₀ values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells.[2]

Telomerase is an enzyme that is reactivated in the majority of cancer cells, playing a crucial role in their immortalization. A series of 2-phenylpyrimidine coumarin derivatives have been designed and synthesized as potential telomerase inhibitors.[3][4] Compound 13 from one such study exhibited the best activity, inhibiting the proliferation of CNE2 cells and demonstrating the ability to inhibit telomere extension.[3] Molecular docking studies suggested that this compound binds to the telomerase reverse transcriptase (TERT) subunit through hydrogen bonding and hydrophobic interactions.[3]

Table 1: Anticancer Activity of Representative 2-Phenylpyrimidine Derivatives

| Compound ID | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 11g | BTK | Raji | 6.98 | [1] |

| ML323 (70) | USP1/UAF1 | - | 0.02 (IC₅₀ for USP1/UAF1) | [2] |

| 13 | Telomerase | CNE2 | - (antiproliferative) | [3] |

Antifungal Activity

Invasive fungal infections pose a significant threat to human health, and the emergence of drug-resistant strains necessitates the development of new antifungal agents. The 2-phenylpyrimidine scaffold has been explored for the development of novel inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Through a scaffold hopping strategy and structural optimization, a series of novel 2-phenylpyrimidine CYP51 inhibitors were designed and synthesized. Compound C6 from this series exhibited potent in vitro antifungal activity against a panel of clinically relevant fungal pathogens, with efficacy significantly superior to the first-line drug fluconazole. This compound also demonstrated a good safety profile with low cytotoxicity and metabolic stability.

Table 2: Antifungal Activity of a Representative 2-Phenylpyrimidine Derivative

| Compound ID | Target | Fungal Strain | MIC (µg/mL) | Reference |

| C6 | CYP51 | Candida albicans | 0.5 | |

| C6 | CYP51 | Candida glabrata | 1 | |

| C6 | CYP51 | Cryptococcus neoformans | 0.25 |

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and targeting key inflammatory mediators is a valid therapeutic strategy. 2-Phenylpyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting enzymes such as phosphodiesterase 4 (PDE4) and cyclooxygenases (COX).

-

PDE4 Inhibitors: PDE4 is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, and its inhibition leads to anti-inflammatory effects. A 5-carbamoyl-2-phenylpyrimidine derivative was identified as a moderate PDE4B inhibitor.[5] Further modification led to the discovery of compound 10f , which exhibited high in vitro PDE4B inhibitory activity (IC₅₀ = 8.3 nM) and in vivo efficacy in a mouse model of pulmonary inflammation.[5]

Other Biological Activities

The versatility of the 2-phenylpyrimidine scaffold extends to other therapeutic areas, including:

-

Antiviral Activity: Some pyrimidine derivatives have shown potential as antiviral agents.

-

Neuroprotective Activity: Recent studies have explored phenyl-styryl-pyrimidine derivatives as multifunctional agents for Alzheimer's disease, targeting acetylcholinesterase (AChE), monoamine oxidase (MAO), and β-amyloid aggregation.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-phenylpyrimidine derivatives is highly dependent on the nature and position of substituents on both the phenyl and pyrimidine rings. A comprehensive analysis of SAR is crucial for the rational design of more potent and selective agents.

-

Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the 2-phenyl ring play a critical role in target engagement. For instance, in the case of antifungal CYP51 inhibitors, a 3-position fluorine substitution on the phenyl ring was found to be beneficial for activity.

-

Substitutions on the Pyrimidine Ring: Modifications at the 4, 5, and 6-positions of the pyrimidine ring are key for modulating potency, selectivity, and pharmacokinetic properties. In the series of BTK inhibitors, the introduction of a 3-methyl phenylcarbamoyl substituent at the C-4 aniline moiety of the pyrimidine core significantly enhanced anti-proliferative activity.[1]

Mechanistic Insights and Molecular Interactions

Understanding the molecular interactions between 2-phenylpyrimidine derivatives and their biological targets is fundamental for lead optimization. Molecular docking studies and X-ray crystallography have provided valuable insights into the binding modes of these compounds.

For example, molecular docking of antifungal 2-phenylpyrimidine derivatives into the active site of CYP51 revealed key interactions with amino acid residues, guiding the design of more potent inhibitors by avoiding steric clashes and optimizing hydrophobic and hydrogen bonding interactions. Similarly, docking studies of telomerase inhibitors have elucidated their binding to the TERT subunit, highlighting the importance of specific hydrogen bonds and hydrophobic interactions for inhibitory activity.[3]

Experimental Protocols

General Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general framework for determining the inhibitory activity of 2-phenylpyrimidine derivatives against a specific protein kinase.

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.

-

Inhibitor Addition: Add the serially diluted test compound or a DMSO control to the wells.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period to allow the kinase reaction to proceed.

-

ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity. Plot the luminescence against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal strain to be tested.

-

Drug Dilution: Serially dilute the test compound in a microtiter plate containing RPMI-1640 medium.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well.

Future Perspectives and Challenges

The 2-phenylpyrimidine scaffold continues to be a highly attractive starting point for the development of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make it an ideal platform for generating diverse chemical libraries for high-throughput screening.

Future research will likely focus on:

-

Improving Selectivity: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. The design of more specific 2-phenylpyrimidine derivatives will be a major focus.

-

Overcoming Drug Resistance: The emergence of resistance to existing therapies is a significant clinical problem. Novel 2-phenylpyrimidine derivatives may offer a strategy to overcome resistance mechanisms.

-

Exploring New Biological Targets: The proven versatility of this scaffold will undoubtedly encourage its exploration against a wider range of biological targets for various diseases.

-

Advanced Drug Delivery: Formulating 2-phenylpyrimidine-based drugs into advanced delivery systems could enhance their therapeutic efficacy and reduce side effects.

References

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture

6-(Chloromethyl)-2-phenylpyrimidin-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its substituted pyrimidine core. The pyrimidine scaffold is a cornerstone in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and characterization of novel derivatives like this compound are paramount for understanding their chemical reactivity, biological activity, and potential as therapeutic agents. This technical guide provides an in-depth exploration of the mass spectrometry (MS) and infrared (IR) spectroscopy of this compound, offering both theoretical insights and practical methodologies for its characterization. While specific experimental data for this exact molecule is not publicly available, this guide will leverage established principles of spectroscopy and data from closely related pyrimidine derivatives to predict and interpret its spectral features.

Molecular Structure and Tautomerism

The nominal structure of this compound (Molecular Formula: C11H9ClN2O, Molecular Weight: 220.65 g/mol ) presents an interesting case of potential tautomerism.[2][3] The pyrimidin-4-ol moiety can exist in equilibrium with its pyrimidin-4-one tautomer. The predominant form in a given state (solid or solution) will significantly influence the spectroscopic data. This guide will consider both tautomeric forms when interpreting the spectral data.

Mass Spectrometry: Unraveling the Molecular Framework through Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure.[4]

Experimental Protocol: Acquiring High-Quality Mass Spectra

A robust protocol for acquiring the mass spectrum of this compound is crucial for obtaining reliable data. Electron Ionization (EI) is a common technique for the analysis of small, volatile molecules.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer equipped with an EI source is utilized.

-

Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV). This process leads to the formation of a molecular ion (M•+) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the (M+2)•+ peak having an intensity of approximately one-third of the M•+ peak.

Table 1: Predicted Key Mass Spectral Data for this compound

| m/z (predicted) | Ion Structure | Interpretation |

| 220/222 | [C11H9ClN2O]•+ | Molecular ion (M•+) with isotopic pattern |

| 185 | [M - Cl]•+ | Loss of a chlorine radical |

| 171 | [M - CH2Cl]•+ | Loss of the chloromethyl radical |

| 104 | [C6H5CN]•+ | Fragment corresponding to benzonitrile |

| 77 | [C6H5]+ | Phenyl cation |

The fragmentation of pyrimidine derivatives is often initiated by cleavages adjacent to the heteroatoms and functional groups.[4] The presence of the phenyl and chloromethyl substituents will likely lead to characteristic fragmentation pathways.

References

solubility of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in common solvents

An In-depth Technical Guide to the Solubility of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol in Common Solvents

Introduction

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its potential success as a therapeutic agent. Among these, aqueous solubility is a critical determinant of a drug's bioavailability and, consequently, its efficacy. Poor solubility can lead to incomplete absorption, high inter-individual variability, and ultimately, the failure of an otherwise potent compound in clinical trials. This guide provides a comprehensive technical overview of the solubility of this compound, a substituted pyrimidinol derivative of interest in medicinal chemistry.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings of the solubility of this compound, provide a robust experimental protocol for its determination, and offer insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.

Predicted Physicochemical Profile and Solubility Behavior

This compound possesses a unique combination of functional groups that influence its solubility. The phenyl group imparts a significant degree of lipophilicity, suggesting a preference for nonpolar environments. Conversely, the pyrimidinol core, capable of tautomerization to a pyrimidone, introduces polar character through its nitrogen and oxygen atoms, which can participate in hydrogen bonding. The chloromethyl group, while contributing to the molecular weight, is moderately polar.

Based on these structural features, it is anticipated that this compound will exhibit poor solubility in aqueous media. The presence of the phenyl ring and the overall molecular architecture are likely to favor solubility in organic solvents, particularly those with a degree of polarity that can interact with the pyrimidinol moiety.

Below is a logical diagram illustrating the relationship between the structural features of this compound and its expected solubility.

Caption: Predicted solubility based on structural features.

Experimental Determination of Equilibrium Solubility

To obtain reliable solubility data, the equilibrium shake-flask method is the gold standard.[1][2][3] This method measures the thermodynamic solubility of a compound, which is the maximum concentration of a substance that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid.[2]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and reliability.[1] While other methods like the solvent addition method can be faster, the shake-flask technique ensures that true thermodynamic equilibrium is reached, which is crucial for understanding the intrinsic solubility of a compound.[4][5][6] This is particularly important for poorly soluble compounds where kinetic effects can influence the results of more rapid methods.[3]

Step-by-Step Experimental Protocol

Materials and Reagents:

-

This compound (crystalline solid, purity >98%)

-

Common Solvents (HPLC grade or equivalent):

-

Water (deionized, Milli-Q or equivalent)

-

Ethanol

-

Methanol

-

Isopropanol

-

Acetone

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

-

Phosphate buffered saline (PBS), pH 7.4

-

Scintillation vials (20 mL) with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvents)

-

Syringes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram:

Caption: Shake-flask solubility determination workflow.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials. An excess is visually confirmed by the presence of undissolved solid.

-

Solvent Addition: To each vial, add a known volume (e.g., 10 mL) of the respective solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. For finer particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any remaining solid particles.

-

Dilution: Accurately dilute the saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Analysis: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve of this compound should be prepared in the same diluent.

-

Solubility Calculation: Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

Illustrative Solubility Data

The following table presents hypothetical solubility data for this compound in a range of common solvents at 25°C. This data is for illustrative purposes to guide researchers in their expectations.

| Solvent | Solvent Type | Dielectric Constant (approx.) | Hypothetical Solubility (mg/mL) |

| Hexane | Nonpolar | 1.9 | < 0.1 |

| Ethyl Acetate | Moderately Polar | 6.0 | 5.2 |

| Acetone | Polar Aprotic | 21 | 15.8 |

| Isopropanol | Polar Protic | 18 | 8.5 |

| Ethanol | Polar Protic | 25 | 12.3 |

| Methanol | Polar Protic | 33 | 10.1 |

| Acetonitrile | Polar Aprotic | 37 | 18.7 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | > 50 |

| Water | Polar Protic | 80 | < 0.01 |

| PBS (pH 7.4) | Aqueous Buffer | ~80 | < 0.01 |

Interpretation of Illustrative Data

The hypothetical data suggests that this compound has very low solubility in nonpolar solvents like hexane and is practically insoluble in water and aqueous buffers, which is a critical consideration for oral drug delivery. The compound shows moderate to good solubility in polar aprotic solvents such as acetone, acetonitrile, and especially DMSO. This is likely due to the ability of these solvents to accept hydrogen bonds from the pyrimidinol hydroxyl group and engage in dipole-dipole interactions. The solubility in polar protic solvents like alcohols is also significant, though potentially slightly lower than in some polar aprotic solvents, which may be due to the self-association of the alcohol molecules competing with solute-solvent interactions.

Safety Precautions

While a specific safety data sheet (SDS) for this compound was not found, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation, similar to other chloromethylated pyrimidine derivatives.[7][8] Standard laboratory safety practices should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

-

Avoid inhalation of dust and contact with skin and eyes.[8]

-

In case of accidental exposure, follow standard first-aid procedures and consult the relevant safety documentation for the solvents being used.[7]

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. The detailed experimental protocol for the shake-flask method offers a reliable means of generating accurate thermodynamic solubility data. The illustrative data and its interpretation provide a starting point for formulation development and further physicochemical characterization. A thorough understanding of the solubility profile of this and other NCEs is a fundamental requirement for advancing promising compounds through the drug development pipeline.

References

- 1. researchgate.net [researchgate.net]

- 2. biorelevant.com [biorelevant.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. aksci.com [aksci.com]

The Evolving Landscape of Pyrimidine Scaffolds: A Technical Guide to the Derivatives and Analogs of 6-(Chloromethyl)-2-phenylpyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1][2] This guide focuses on a specific, highly reactive, and versatile intermediate, 6-(Chloromethyl)-2-phenylpyrimidin-4-ol , and explores the landscape of its known and potential derivatives and analogs. As a senior application scientist, the following sections will not only detail synthetic routes and protocols but also delve into the causal reasoning behind strategic molecular modifications. We will examine how the inherent reactivity of the chloromethyl group can be leveraged to generate diverse chemical libraries and explore the structure-activity relationships (SAR) that govern the biological effects of these compounds, with a particular focus on their potential as anticancer and antifungal agents.[1][3]

The Core Moiety: Understanding this compound

The subject of this guide, this compound, is a bifunctional molecule of significant interest. Its structure comprises a 2-phenylpyrimidin-4-ol core, which is a known pharmacophore in various kinase inhibitors and other biologically active molecules.[2] The key to its utility as a synthetic intermediate lies in the 6-(chloromethyl) group. The chlorine atom, being a good leaving group, makes the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution. This provides a direct and efficient handle for introducing a wide variety of functional groups, thus enabling the exploration of a vast chemical space.

The pyrimidin-4-ol moiety exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form. This feature is crucial as it influences the molecule's hydrogen bonding capabilities and overall physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Proposed Synthesis of the Core Scaffold

A plausible precursor, ethyl 4-chloro-3-oxobutanoate, can be reacted with benzamidine hydrochloride in the presence of a base like sodium ethoxide. This reaction would proceed via a cyclocondensation mechanism to yield the pyrimidin-4-ol ring system directly functionalized with the chloromethyl group at the 6-position.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

Ethyl 4-chloro-3-oxobutanoate (1.0 eq)

-

Benzamidine hydrochloride (1.1 eq)

-

Sodium ethoxide (2.2 eq)

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (for acidification)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared by carefully adding sodium metal to ethanol under an inert atmosphere (e.g., nitrogen or argon) and cooling in an ice bath.

-

To this solution, benzamidine hydrochloride is added portion-wise, and the mixture is stirred for 30 minutes at room temperature to form the free base.

-

Ethyl 4-chloro-3-oxobutanoate, dissolved in a minimal amount of anhydrous ethanol, is then added dropwise to the reaction mixture.

-

The reaction is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to pH 5-6 with dilute hydrochloric acid, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water and then with a small amount of cold diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Derivatives via Nucleophilic Substitution at the 6-(Chloromethyl) Group

The primary avenue for derivatization of the core molecule is through the nucleophilic substitution of the chloride on the 6-methyl group. This SN2 reaction is a versatile method for introducing diverse functionalities.[4]

Amine Derivatives

The reaction with primary or secondary amines yields 6-(aminomethyl) derivatives. These are of particular interest as the introduced basic nitrogen can form salt bridges with biological targets and improve aqueous solubility.

General Reaction Scheme:

Caption: General workflow for the synthesis of amine derivatives.

Experimental Protocol: Synthesis of 6-((Dialkylamino)methyl)-2-phenylpyrimidin-4-ol Derivatives [4]

Materials:

-

This compound (1.0 eq)

-

Substituted amine (e.g., morpholine, piperidine) (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the desired amine in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add this compound portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Thioether Derivatives

Reaction with thiols or thiophenols under basic conditions provides access to a range of thioether derivatives. The sulfur atom can act as a hydrogen bond acceptor and can also be oxidized to sulfoxides and sulfones, further increasing molecular diversity.[5][6]

Experimental Protocol: Synthesis of 6-((Arylthio)methyl)-2-phenylpyrimidin-4-ol Derivatives [4]

Materials:

-

This compound (1.0 eq)

-

Substituted thiophenol (1.1 eq)

-

Sodium hydroxide (1.1 eq)

-

Ethanol

Procedure:

-

Dissolve the substituted thiophenol in ethanol.

-

Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to form the sodium thiophenolate.

-

Add a solution of this compound in ethanol dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Ether Derivatives

Similarly, O-alkylation with alcohols or phenols in the presence of a base yields the corresponding ether derivatives.

Experimental Protocol: Synthesis of 6-((Aryloxy)methyl)-2-phenylpyrimidin-4-ol Derivatives [4]

Materials:

-

This compound (1.0 eq)

-

Substituted phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile

Procedure:

-

To a suspension of the substituted phenol and potassium carbonate in anhydrous acetonitrile, add this compound.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

-

Cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography.

Analogs of this compound

Analogs can be generated by modifying the 2-phenyl ring or the pyrimidine core itself. These modifications can significantly impact the molecule's steric and electronic properties, leading to altered biological activity.

Modification of the 2-Phenyl Ring

The 2-phenyl group can be replaced with other aryl or heteroaryl moieties. This is typically achieved by starting with a different amidine in the initial cyclocondensation reaction. For instance, using a substituted benzamidine or a heteroaromatic amidine will yield analogs with decorated phenyl rings or with rings such as pyridine or furan at the 2-position. These changes can be used to probe specific interactions within a receptor's binding pocket.

Modification of the Pyrimidine Core

Alterations to the pyrimidine core are more synthetically challenging but can lead to novel scaffolds. For example, using different β-dicarbonyl compounds in the initial synthesis can introduce substituents at the 5-position of the pyrimidine ring.

Structure-Activity Relationship (SAR) and Biological Potential

While specific biological data for derivatives of this compound is sparse in the public domain, we can infer potential activities and SAR from studies on analogous compounds.[7]

Anticancer Activity

Many 2,4,6-trisubstituted pyrimidines have demonstrated potent anticancer activity.[3] Studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives have identified potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target for anticancer therapies.[8]

| Compound Series | Modification | Observed Activity/Potency | Reference |

| N-benzyl-2-phenylpyrimidin-4-amine | Replacement of quinazoline core with pyrimidine | Comparable potency as USP1/UAF1 inhibitors | [9] |

| 2-Heteroarylpyrimidines | Introduction of a nitrogen-bearing heteroaryl group at the 2-position | Enhanced antitumor activity | [3] |

| 2-Phenyl pyrimidine derivatives | 3-methyl phenylcarbamoyl at C-4 aniline | Potent BTK inhibition (IC50 = 3.66 µM on HL60 cells) | [2] |

Table 1: Representative Anticancer Activities of Related Pyrimidine Derivatives.

The data suggests that the 2-phenyl group is a favorable feature for anticancer activity. Modifications at the 4- and 6-positions are well-tolerated and can be used to fine-tune potency and pharmacokinetic properties. The introduction of hydrogen bond donors and acceptors, as well as groups that can form covalent bonds, are common strategies to enhance inhibitory activity against specific enzymes like kinases.

Antifungal Activity

Phenylpyrimidine derivatives have also been investigated as antifungal agents, with some acting as inhibitors of the fungal enzyme CYP51.[1] A recent study detailed the design and synthesis of novel 2-phenylpyrimidine derivatives with potent activity against various pathogenic fungi.

| Compound Series | Modification | Observed Activity/Potency | Reference |

| 2-Phenylpyrimidine derivatives | Scaffold hopping from a known antifungal lead | Significant in vitro activity against seven pathogenic fungi | [1] |

| 2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazoles | Benzyl group on the thioether and fluorine on the phenyl ring | Excellent activity against Botrytis cinerea and Sclerotinia sclerotiorum | [10] |

Table 2: Representative Antifungal Activities of Related Pyrimidine Derivatives.

These findings indicate that the 2-phenylpyrimidine scaffold is a promising starting point for the development of new antifungal agents. The 6-position offers a site for introducing moieties that can enhance potency and modulate the spectrum of activity.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by derivatives of this compound would depend on the specific modifications made. However, based on the activities of related compounds, several potential mechanisms can be hypothesized.

Caption: Potential signaling pathways modulated by 2-phenylpyrimidine derivatives.